![molecular formula C20H17N5O3S2 B2805421 N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105248-04-1](/img/structure/B2805421.png)
N-(6-((4-(benzo[d]thiazol-2-ylamino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many biologically active compounds, including antimicrobial, antifungal, antiretroviral, and antineoplastic drugs . The benzothiazole moiety is also found in certain anti-inflammatory drugs .
Synthesis Analysis
While the specific synthesis pathway for your compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For benzothiazole derivatives, properties such as solubility, melting point, and spectral data (IR, NMR, etc.) can be determined experimentally .Scientific Research Applications
- Researchers have synthesized and tested various thiazole-based compounds against human tumor cell lines. For instance, reports the cytotoxicity activity of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides.
- Mechanistic studies have indicated that certain thiazole derivatives induce mitochondrial dysfunction and apoptosis in cancer cells .
Antitumor and Cytotoxic Activity
Mitochondrial Dysfunction and Apoptosis
Anti-Tubercular Activity
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The compound’s interaction with its targets leads to changes in the biochemical pathways involved in inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound reduces the production of these molecules, thereby affecting the downstream effects of inflammation and pain .
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain . Some compounds with similar structures have been found to have significant anti-inflammatory and analgesic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[6-[4-(1,3-benzothiazol-2-ylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S2/c26-17(23-20-21-13-5-1-2-7-15(13)30-20)8-4-12-29-18-10-9-16(24-25-18)22-19(27)14-6-3-11-28-14/h1-3,5-7,9-11H,4,8,12H2,(H,21,23,26)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYRNBQYRFLZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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